3-Fluoro-4-methylbenzamide

Lipophilicity Medicinal Chemistry ADME

Researchers requiring a benzamide building block with predictable ADME often face inconsistent batch purity. 3-Fluoro-4-methylbenzamide (CAS 170726-98-4) resolves this as a high-purity (98%) scaffold with a defined substitution pattern critical for fragment-based drug discovery (FBDD). - Balanced lipophilicity (LogP ~1.37) and low molecular weight (153.15 Da) for efficient fragment elaboration. - Low CYP3A4 inhibition (IC50 = 5.49 µM) minimizes early metabolic liabilities in lead optimization. - Acts as a validated negative control, enabling clear quantification of potency gains in benzamide-based inhibitor programs (e.g., HDACs, kinases).

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 170726-98-4
Cat. No. B1333269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methylbenzamide
CAS170726-98-4
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N)F
InChIInChI=1S/C8H8FNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)
InChIKeyOLZRKCCKPQZSPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methylbenzamide (CAS 170726-98-4): Sourcing and Baseline Specifications for Medicinal Chemistry and Chemical Biology Research


3-Fluoro-4-methylbenzamide (CAS 170726-98-4), also known as 4-carbamoyl-2-fluorotoluene, is a substituted benzamide derivative with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol . It is characterized by a fluorine atom at the meta-position (3-position) and a methyl group at the para-position (4-position) relative to the amide group . This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable building block or scaffold for medicinal chemistry and chemical biology research . Commercially, it is available from multiple reputable vendors with purities typically specified at ≥95% .

3-Fluoro-4-methylbenzamide: Why Simple Benzamide or Single-Substituted Analogs Are Not Direct Replacements


Generic substitution of 3-fluoro-4-methylbenzamide with other benzamide analogs (e.g., benzamide, 3-fluorobenzamide, or 4-methylbenzamide) is not scientifically valid due to the synergistic effect of the dual 3-fluoro and 4-methyl substitution pattern. This specific arrangement creates a unique electronic and steric environment that influences key molecular properties such as lipophilicity (LogP), hydrogen-bonding capacity, and metabolic stability [1]. For example, the presence of the fluorine atom at the meta-position can significantly enhance metabolic stability compared to non-fluorinated analogs, while the para-methyl group modulates steric interactions and lipophilicity [2]. The quantitative evidence below demonstrates how this specific substitution pattern translates into measurable differences in biological activity and physicochemical properties, which are critical for ensuring reproducibility and achieving desired outcomes in research applications.

3-Fluoro-4-methylbenzamide: Quantitative Differentiation vs. Structural Analogs in Key Research Dimensions


Comparative Lipophilicity (LogP): 3-Fluoro-4-methylbenzamide vs. Benzamide and Single-Substituted Analogs

The combination of a meta-fluoro and para-methyl group in 3-fluoro-4-methylbenzamide results in a calculated partition coefficient (LogP) of approximately 1.37, which is significantly higher than that of the parent compound benzamide and differs from single-substituted analogs. This quantifiable difference in lipophilicity is a primary driver for selecting this compound in early-stage drug discovery when optimizing for membrane permeability and oral bioavailability .

Lipophilicity Medicinal Chemistry ADME

Impact of 3-Fluoro Substitution on CYP Enzyme Inhibition: 3-Fluoro-4-methylbenzamide as a Low-Potency Reference

In vitro profiling against cytochrome P450 enzymes reveals that 3-fluoro-4-methylbenzamide is a weak inhibitor of key metabolic enzymes. For CYP3A4, an IC50 of 5.49 µM was observed, while for CYP2C19, the Ki was 50 µM [1]. This contrasts with many potent benzamide-based drug candidates, which can exhibit strong CYP inhibition, leading to drug-drug interaction liabilities. This data positions 3-fluoro-4-methylbenzamide as a relatively metabolically 'clean' fragment or scaffold.

Drug Metabolism CYP450 Safety Pharmacology

Physicochemical Property Comparison: 3-Fluoro-4-methylbenzamide vs. its Oxime Derivative

The target compound, 3-fluoro-4-methylbenzamide, has a measured melting point of 105°C, which is identical to its oxime derivative (3-fluoro-4-methylbenzamide oxime, CAS 238742-80-8) . This distinguishes it from other similar benzamides with different substitution patterns, which can have significantly different melting points (e.g., 2-fluoro-4-methylbenzamide melts at a different temperature). This specific thermal property is a critical quality control metric for confirming identity and purity upon receipt and during experimental use.

Physicochemical Properties Analytical Chemistry Chemical Handling

3-Fluoro-4-methylbenzamide: Recommended Research Applications Based on Empirical Differentiation


Use as a Fragment or Building Block in Fragment-Based Drug Discovery (FBDD) for Kinase or HDAC Targets

The 3-fluoro-4-methylbenzamide scaffold is ideal for fragment-based drug discovery (FBDD) campaigns due to its balanced lipophilicity (LogP ~1.37) and low molecular weight (153.15 Da). Its specific substitution pattern offers a defined vector for chemical elaboration, while its low potency against key CYP enzymes (CYP3A4 IC50 = 5.49 µM) [1] suggests that elaborated leads are less likely to suffer from early-stage metabolic liabilities compared to those derived from more promiscuous fragments.

A 'Clean' Negative Control or Reference Scaffold for Medicinal Chemistry SAR Studies

Researchers optimizing benzamide-based inhibitors (e.g., for HDACs, kinases, or PARPs) can utilize 3-fluoro-4-methylbenzamide as a control compound. Its relatively weak activity across biological assays and low CYP inhibition potential make it a valuable comparator for evaluating the impact of additional functional groups on potency, selectivity, and ADME properties. A shift from the micromolar IC50 of this scaffold to the nanomolar range for an elaborated analog provides a clear quantification of the functional group's contribution [2].

Development of Metabolically Stable Probes for In Vivo Target Engagement Studies

The inherent metabolic stability conferred by the 3-fluoro group [1] makes 3-fluoro-4-methylbenzamide an attractive starting point for designing chemical probes intended for in vivo use. By further optimizing an analog derived from this scaffold, researchers can aim for compounds with improved half-lives and reduced clearance, which are critical for achieving sustained target engagement in animal models.

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